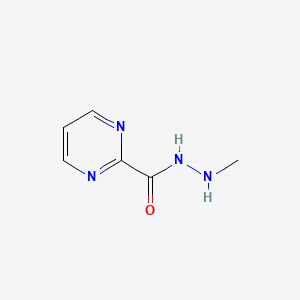
N'-Methylpyrimidine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Methylpyrimidine-2-carbohydrazide: is a chemical compound with the molecular formula C6H8N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N’-Methylpyrimidine-2-carbohydrazide typically begins with pyrimidine-2-carboxylic acid.
Methylation: The carboxylic acid group is first converted to a methyl ester using methanol and an acid catalyst.
Hydrazide Formation: The methyl ester is then reacted with hydrazine hydrate to form the carbohydrazide.
N-Methylation: Finally, the carbohydrazide is methylated using methyl iodide in the presence of a base such as potassium carbonate to yield N’-Methylpyrimidine-2-carbohydrazide.
Industrial Production Methods: Industrial production methods for N’-Methylpyrimidine-2-carbohydrazide involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N’-Methylpyrimidine-2-carbohydrazide can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of N’-Methylpyrimidine-2-carbohydrazide.
Reduction: Various hydrazine derivatives.
Substitution: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its role in DNA and RNA interactions.
Medicine:
- Explored for its potential as an anti-inflammatory and anti-cancer agent.
- Used in the development of new pharmaceuticals targeting various diseases.
Industry:
- Utilized in the production of agrochemicals.
- Applied in the synthesis of specialty chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of N’-Methylpyrimidine-2-carbohydrazide involves its interaction with specific molecular targets. It can inhibit enzymes involved in pyrimidine biosynthesis, thereby affecting cellular processes. The compound may also interact with nucleic acids, influencing DNA and RNA synthesis and function.
Comparaison Avec Des Composés Similaires
Pyrimidine-2-carbohydrazide: Lacks the N-methyl group, which may affect its biological activity.
N’-Ethylpyrimidine-2-carbohydrazide: Similar structure but with an ethyl group instead of a methyl group, leading to different chemical properties.
Pyrimidine-2-carboxamide: Contains an amide group instead of a hydrazide group, resulting in different reactivity.
Uniqueness: N’-Methylpyrimidine-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H8N4O |
|---|---|
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
N'-methylpyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C6H8N4O/c1-7-10-6(11)5-8-3-2-4-9-5/h2-4,7H,1H3,(H,10,11) |
Clé InChI |
VAGFDTHEEJDXCM-UHFFFAOYSA-N |
SMILES canonique |
CNNC(=O)C1=NC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


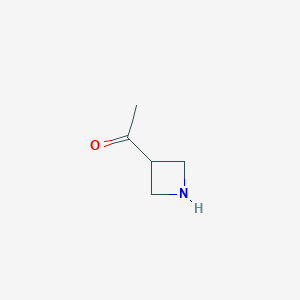

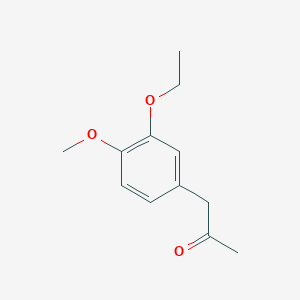


![4-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11925197.png)
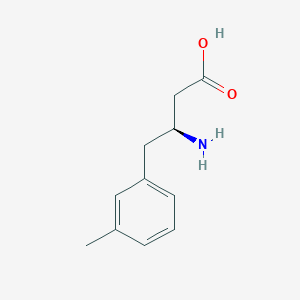
![Benzo[b]thiophene-4-carboxamide](/img/structure/B11925207.png)


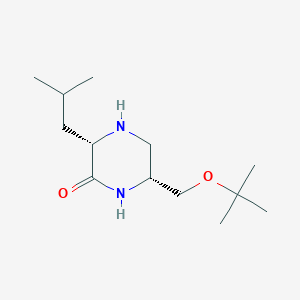

![3-Aminopyrazolo[1,5-a]pyridin-6-ol](/img/structure/B11925255.png)
![N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine](/img/structure/B11925277.png)
